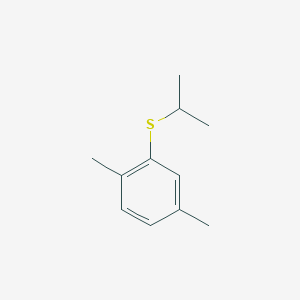

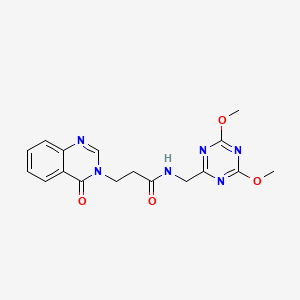

![molecular formula C24H24N6O2 B2841092 (E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840460-21-1](/img/structure/B2841092.png)

(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

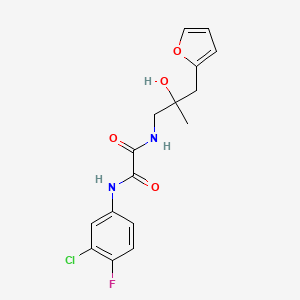

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amino and carboxamide groups could participate in acid-base reactions, while the benzylidene group might be involved in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Sustainable Synthesis of Quinolines and Pyrimidines

A study highlights an environmentally benign synthesis method for quinolines and pyrimidines, using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex. This method emphasizes high atom efficiency and potential applications in sustainable chemical synthesis (Mastalir et al., 2016).

Synthesis of Pyrrolo-fused Quinolines

Another study reports the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential [3 + 2] cycloaddition reaction. This synthesis route opens avenues for creating structurally novel quinolines with potential applications in materials science and pharmacology (Lin et al., 2020).

Development of Rigid P-chiral Phosphine Ligands

Research on the synthesis of phosphine ligands for asymmetric hydrogenation of alkenes demonstrates the utility of quinoxaline derivatives in catalysis. These findings could be leveraged in the development of new catalytic systems for synthetic chemistry (Imamoto et al., 2012).

Antimicrobial Activity of Quinoxaline Derivatives

A study investigating the antimicrobial properties of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains suggests the potential of quinoxaline derivatives as new antimicrobial agents. This underscores the broad applicability of quinoxaline compounds in addressing microbial resistance (Vieira et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-[(E)-(3-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-15-6-4-7-16(12-15)13-27-30-22(25)20(24(31)26-14-17-8-5-11-32-17)21-23(30)29-19-10-3-2-9-18(19)28-21/h2-4,6-7,9-10,12-13,17H,5,8,11,14,25H2,1H3,(H,26,31)/b27-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIWTELZCLFUEA-UVHMKAGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

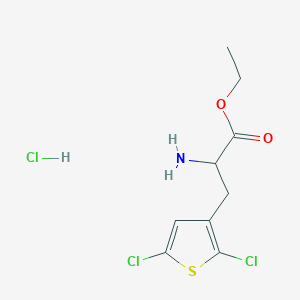

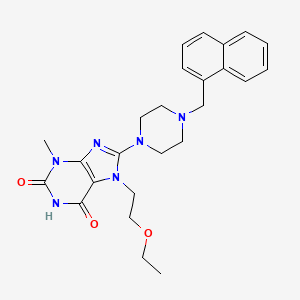

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2841009.png)

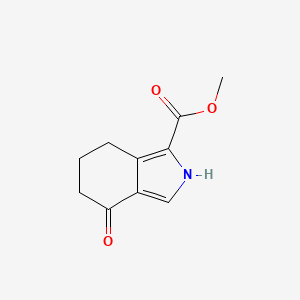

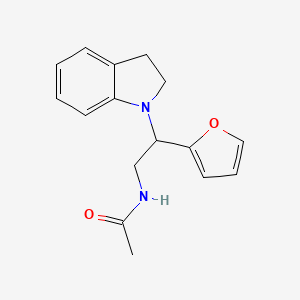

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)

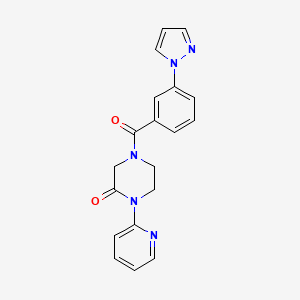

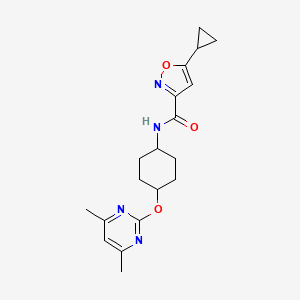

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)